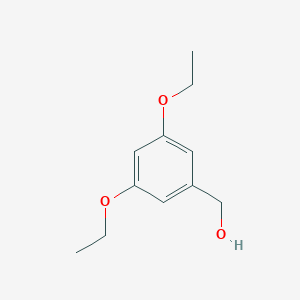

(3,5-Diethoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-diethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXRSVKMHZMSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409017 | |

| Record name | (3,5-diethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198623-56-2 | |

| Record name | (3,5-diethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,5-Diethoxyphenyl)methanol chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of (3,5-Diethoxyphenyl)methanol for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information for structurally similar compounds is referenced where applicable to provide a foundational understanding.

Chemical Properties and Structure

This compound is an aromatic alcohol characterized by a benzene ring substituted with two ethoxy groups at positions 3 and 5, and a hydroxymethyl group at position 1.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | [1][2][3] |

| Molecular Weight | 196.24 g/mol | [1][3] |

| Monoisotopic Mass | 196.10994 Da | [2] |

| Appearance | Not specified (likely a solid or oil) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Predicted XlogP | 1.7 | [2] |

| CAS Number | 198623-56-2 | [1] |

Structure:

The chemical structure of this compound consists of a central benzene ring. The ethoxy groups are electron-donating, which influences the reactivity of the aromatic ring and the properties of the benzylic alcohol.

Spectroscopic Data

Mass Spectrometry: Predicted collision cross-section values for various adducts have been calculated.[2] For instance, the [M+H]⁺ ion is predicted to have an m/z of 197.11722.[2]

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the ethoxy groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the ethoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[5] C-H stretching vibrations for the aromatic ring and the alkyl chains would appear around 2850-3100 cm⁻¹.[5] Characteristic C-O stretching bands for the ether and alcohol groups would be observed in the fingerprint region (1000-1300 cm⁻¹).[5]

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in published literature. However, a general and plausible synthetic route would involve the reduction of a suitable precursor such as 3,5-diethoxybenzaldehyde or a 3,5-diethoxybenzoic acid derivative.

Proposed Synthesis: Reduction of 3,5-Diethoxybenzaldehyde

This method is analogous to the synthesis of similar benzyl alcohol derivatives.

Reaction: 3,5-Diethoxybenzaldehyde + NaBH₄ → this compound

Materials:

-

3,5-Diethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (as solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Deionized water

-

Hydrochloric acid (dilute, for workup)

Procedure:

-

Dissolution: Dissolve 3,5-diethoxybenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or dilute hydrochloric acid.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Biological Activity and Drug Development Potential

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the broader class of hydroxy- and alkoxy-substituted benzyl derivatives has been evaluated for use as flavoring agents.[6][7] Some benzyl alcohol derivatives have been investigated for their antimicrobial properties.[8]

Given the structural motifs, potential areas of investigation for this compound could include:

-

Antioxidant activity: The presence of electron-donating ethoxy groups might confer some antioxidant properties.

-

Enzyme inhibition: The molecule could be screened against various enzymes, as many small aromatic compounds exhibit inhibitory activities.

-

Antimicrobial effects: As with other benzyl alcohol derivatives, it could be tested for activity against bacteria and fungi.[8]

It is important to note that any potential biological activity is purely speculative at this point and would require experimental validation. The toxicological profile of this specific compound has not been established.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available experimental data. This guide has summarized the known properties and provided a plausible, though unvalidated, synthetic route. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties to assess its potential for applications in research and drug development.

References

- 1. appchemical.com [appchemical.com]

- 2. PubChemLite - this compound (C11H16O3) [pubchemlite.lcsb.uni.lu]

- 3. 007chemicals.com [007chemicals.com]

- 4. 198623-56-2|this compound|BLD Pharm [bldpharm.com]

- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 7. femaflavor.org [femaflavor.org]

- 8. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (3,5-Diethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to (3,5-Diethoxyphenyl)methanol, a valuable building block in organic synthesis. The described methodology starts from the readily available 3,5-dihydroxybenzoic acid and proceeds through a three-step sequence involving esterification, etherification, and reduction. This document furnishes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three key stages. The initial step involves the protection of the carboxylic acid functionality of 3,5-dihydroxybenzoic acid via Fischer esterification to yield ethyl 3,5-dihydroxybenzoate. This is followed by a Williamson ether synthesis, where the two phenolic hydroxyl groups are converted to their corresponding ethyl ethers using an ethylating agent in the presence of a suitable base, affording ethyl 3,5-diethoxybenzoate. The final step is the reduction of the ester group to the primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,5-Dihydroxybenzoate

This procedure outlines the Fischer esterification of 3,5-dihydroxybenzoic acid.

Materials:

-

3,5-Dihydroxybenzoic acid (α-resorcylic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic acid in absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 20 hours.[1]

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Pour the residue into water and extract the aqueous phase with diethyl ether.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,5-dihydroxybenzoate. The product can be further purified by recrystallization.

Step 2: Synthesis of Ethyl 3,5-Diethoxybenzoate

This step involves the ethylation of the phenolic hydroxyl groups via a Williamson ether synthesis.

Materials:

-

Ethyl 3,5-dihydroxybenzoate

-

Anhydrous potassium carbonate

-

Ethyl iodide

-

Acetone

Procedure:

-

To a solution of ethyl 3,5-dihydroxybenzoate in acetone, add anhydrous potassium carbonate.

-

Add ethyl iodide dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for a duration sufficient to ensure complete reaction (monitoring by TLC is recommended). A similar methylation reaction is reported to proceed overnight.[2]

-

After cooling, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3,5-diethoxybenzoate. Purification can be achieved through column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the ester to the target primary alcohol.

Materials:

-

Ethyl 3,5-diethoxybenzoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Water

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere.[3]

-

Cool the suspension in an ice bath.

-

Slowly add a solution of ethyl 3,5-diethoxybenzoate in anhydrous diethyl ether to the LiAlH₄ suspension.[3]

-

After the addition is complete, allow the reaction to stir at room temperature, followed by a period of reflux to ensure complete reduction (monitoring by TLC is advised). For a similar reduction of methyl 3,5-dimethoxybenzoate, a reflux time of 3 hours is reported.[3]

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.

-

Perform an aqueous workup, which may include the addition of a dilute acid or base to facilitate the separation of the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be purified by column chromatography or distillation under reduced pressure.

References

CAS number and molecular weight of (3,5-Diethoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the available technical data for the chemical compound (3,5-Diethoxyphenyl)methanol. While basic chemical identifiers are readily available, a comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on its biological activity, associated signaling pathways, or specific experimental applications in drug development. Therefore, this guide is limited to the fundamental physicochemical properties of the compound.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. Its core structure consists of a benzene ring with two ethyl ether groups and a hydroxymethyl group attached at positions 3, 5, and 1, respectively.

Quantitative Data Summary

The primary molecular and identifying information for this compound is summarized in the table below. This data is compiled from various chemical supplier and database sources.

| Property | Value | Citations |

| CAS Number | 198623-56-2 | [1][2][3][4] |

| Molecular Weight | 196.24 g/mol | [4] |

| 196.2429 g/mol | [2] | |

| 196.244 g/mol | [1] | |

| Molecular Formula | C₁₁H₁₆O₃ | [1][2][4] |

Synthesis and Experimental Data

Detailed, peer-reviewed experimental protocols for the synthesis or application of this compound are not widely available in the public domain. Chemical suppliers may possess proprietary synthesis methods. Analytical data such as NMR and HPLC for purity assessment are often available upon request from the supplier.

Biological Activity and Signaling Pathways

A thorough search of scientific literature reveals no published studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic targets, or any associated signaling pathways. The compound appears to be primarily a chemical intermediate with no documented role in drug development or biological research at this time.

Logical Workflow for Compound Characterization

Given the absence of biological data, a logical workflow for a researcher interested in this compound would focus on initial characterization and screening. The following diagram illustrates a hypothetical workflow for investigating a novel chemical entity like this compound.

Conclusion

This compound is a chemical compound with well-defined physical properties but a notable absence of biological or pharmacological data in the current scientific literature. For researchers in drug development, this compound represents an unexplored chemical space. Any investigation into its potential biological effects would need to begin with fundamental in vitro screening to establish a baseline of activity, as outlined in the hypothetical workflow. Without such foundational research, discussions of experimental protocols and signaling pathways remain speculative.

References

Spectroscopic Characterization of (3,5-Diethoxyphenyl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (3,5-Diethoxyphenyl)methanol, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra, grounded in fundamental principles and supported by data from analogous compounds, to provide a robust framework for the structural elucidation of this molecule.

Molecular Structure and Overview

This compound is an aromatic alcohol characterized by a benzene ring substituted with two ethoxy groups at the meta positions and a hydroxymethyl group. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound in research and manufacturing settings.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethoxy groups, and the hydroxyl proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.45 | d | 2H | H-2, H-6 (Aromatic) |

| ~6.35 | t | 1H | H-4 (Aromatic) |

| ~4.60 | s | 2H | -CH₂OH (Benzylic) |

| ~4.00 | q | 4H | -OCH₂CH₃ (Ethoxy) |

| ~2.10 | s (broad) | 1H | -OH (Hydroxyl) |

| ~1.40 | t | 6H | -OCH₂CH₃ (Ethoxy) |

Interpretation:

-

Aromatic Protons (H-2, H-6, and H-4): The protons on the aromatic ring are expected to appear in the upfield region of the aromatic range (typically 6.5-8.0 ppm) due to the electron-donating effect of the two ethoxy groups.[1][2] The two equivalent protons at positions 2 and 6 (H-2, H-6) are predicted to appear as a doublet, coupled to the proton at position 4. The H-4 proton is expected to be a triplet, coupled to the two equivalent H-2 and H-6 protons.

-

Benzylic Protons (-CH₂OH): The two protons of the methylene group attached to the aromatic ring are chemically equivalent and are expected to appear as a singlet around 4.60 ppm.[3]

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

-

Ethoxy Protons (-OCH₂CH₃): The two ethoxy groups are equivalent due to the symmetry of the molecule. The four methylene protons are expected to appear as a quartet due to coupling with the adjacent methyl protons. The six methyl protons will appear as a triplet, coupled to the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160 | C-3, C-5 (Aromatic) |

| ~144 | C-1 (Aromatic) |

| ~105 | C-2, C-6 (Aromatic) |

| ~100 | C-4 (Aromatic) |

| ~65 | -CH₂OH (Benzylic) |

| ~63 | -OCH₂CH₃ (Ethoxy) |

| ~15 | -OCH₂CH₃ (Ethoxy) |

Interpretation:

-

Aromatic Carbons: The carbons attached to the electron-donating ethoxy groups (C-3 and C-5) are expected to be the most downfield of the aromatic signals.[1][4] The carbon bearing the hydroxymethyl group (C-1) will also be significantly downfield. The other aromatic carbons (C-2, C-6, and C-4) will appear at higher field strengths.

-

Benzylic and Ethoxy Carbons: The benzylic carbon (-CH₂OH) and the methylene carbons of the ethoxy groups (-OCH₂CH₃) are expected in the 60-70 ppm range. The methyl carbons of the ethoxy groups will be the most upfield signal.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3550-3200 | Strong, Broad | O-H | Stretch |

| 3100-3000 | Medium | C-H (Aromatic) | Stretch |

| 2980-2850 | Medium | C-H (Aliphatic) | Stretch |

| 1600-1585 | Medium | C=C (Aromatic) | Stretch |

| 1500-1400 | Medium | C=C (Aromatic) | Stretch |

| 1250-1000 | Strong | C-O | Stretch |

Interpretation:

-

O-H Stretch: A strong, broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration.[6][7][8] The broadening is due to hydrogen bonding.[8]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methylene groups are found just below 3000 cm⁻¹.[3][9]

-

C=C Aromatic Stretches: The presence of the aromatic ring will give rise to characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[3]

-

C-O Stretches: Strong absorptions in the 1250-1000 cm⁻¹ region are expected for the C-O stretching vibrations of the alcohol and the two aryl ether linkages.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 196 | [M]⁺˙ (Molecular Ion) |

| 179 | [M - OH]⁺ |

| 167 | [M - C₂H₅]⁺ |

| 139 | [M - C₂H₅O - CO]⁺ |

| 121 | Tropylium-like ion |

| 91 | Tropylium ion |

| 77 | Phenyl cation |

Interpretation of Fragmentation Pathways:

The molecular ion peak ([M]⁺˙) is expected at m/z 196. The fragmentation of benzyl alcohol derivatives is well-documented and typically involves the loss of substituents from the benzylic position and rearrangements.[10][11][12]

Figure 2. Proposed mass spectrometry fragmentation pathway.

A primary fragmentation pathway involves the loss of a hydroxyl radical to form a stable benzylic cation at m/z 179. Another likely fragmentation is the loss of an ethyl radical from one of the ethoxy groups, resulting in an ion at m/z 167. Subsequent loss of carbon monoxide (CO) from this fragment could lead to the ion at m/z 139.[11] Rearrangements can lead to the formation of stable tropylium-like ions.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Synthesis of this compound

A common synthetic route to this compound is the reduction of 3,5-diethoxybenzaldehyde.

Figure 3. Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3,5-diethoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.[13]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy:

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically with an electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. brainly.in [brainly.in]

- 13. eurisotop.com [eurisotop.com]

The Versatility of (3,5-Diethoxyphenyl)methanol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Diethoxyphenyl)methanol and its derivatives are emerging as valuable tools in organic chemistry, primarily serving as advanced protecting groups for a variety of functional moieties. The presence of two electron-donating ethoxy groups at the meta positions of the benzyl ring significantly influences the reactivity and cleavage conditions of the corresponding protecting group, offering a nuanced alternative to more common benzyl-type protecting groups. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role in the protection of alcohols, carboxylic acids, and phosphates. Detailed experimental protocols, supported by quantitative data from analogous systems, are presented to facilitate its practical implementation in complex synthetic strategies.

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and selectivities. Benzyl ethers are a cornerstone of hydroxyl group protection due to their general stability. However, the need for more tailored deprotection conditions has led to the development of substituted benzyl ethers. The introduction of electron-donating groups on the aromatic ring, such as methoxy or ethoxy moieties, renders these protecting groups susceptible to cleavage under milder oxidative or acidic conditions than the parent benzyl group.

This compound, a close analog of the well-studied (3,5-dimethoxyphenyl)methanol, offers the potential for fine-tuning these properties. The (3,5-diethoxyphenyl)methyl (DEPM) group is anticipated to exhibit enhanced acid lability and susceptibility to oxidative cleavage compared to the p-methoxybenzyl (PMB) group, providing chemists with a valuable tool for orthogonal protection strategies in the synthesis of complex molecules, including pharmaceuticals and natural products.

Physicochemical Properties and Synthesis

This compound is a commercially available reagent. Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 198623-56-2 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Appearance | Not specified (typically a solid or oil) |

| Solubility | Soluble in common organic solvents |

The synthesis of this compound can be readily achieved from commercially available 3,5-dihydroxybenzoic acid. A typical synthetic route involves a two-step process: etherification of the phenolic hydroxyl groups followed by reduction of the carboxylic acid.

Applications in Protecting Group Chemistry

The primary application of this compound is in the formation of the (3,5-diethoxyphenyl)methyl (DEPM) protecting group for various functional groups.

Protection of Alcohols

The DEPM group serves as an effective protecting group for alcohols. The protection reaction typically proceeds via a Williamson ether synthesis, where the alcohol is deprotonated with a base, and the resulting alkoxide is treated with a (3,5-diethoxyphenyl)methyl halide (e.g., chloride or bromide).

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol with (3,5-Diethoxyphenyl)methyl Chloride (DEPM-Cl)

This protocol is adapted from procedures for the analogous 3,5-dimethoxybenzyl protecting group.

-

Preparation: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon) at 0 °C, a solution of the primary alcohol (1.0 eq.) in anhydrous DMF is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 30-60 minutes). The mixture is then cooled back to 0 °C.

-

Addition of DEPM-Cl: A solution of (3,5-diethoxyphenyl)methyl chloride (1.1 eq.) in anhydrous DMF is added to the reaction mixture.

-

Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired DEPM-protected alcohol.

| Substrate (Analogous System) | Base | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | NaH | DMF | 12 | >95 |

| 1-Hexanol | NaH | THF | 6 | 92 |

| Cyclohexylmethanol | KH | DMF | 8 | 90 |

Table 1: Representative yields for the protection of primary alcohols with analogous 3,5-dimethoxybenzyl chloride.

Deprotection of DEPM Ethers

The key advantage of the DEPM protecting group is its facile cleavage under mild conditions, providing orthogonality with other protecting groups.

The electron-rich nature of the DEPM group makes it highly susceptible to oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is highly chemoselective and proceeds under neutral conditions.[1][2]

Experimental Protocol: General Procedure for the Deprotection of a DEPM-Protected Alcohol using DDQ

This protocol is based on established methods for the cleavage of dimethoxybenzyl ethers.[1]

-

Preparation: The DEPM-protected alcohol (1.0 eq.) is dissolved in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v).

-

Reaction: The solution is cooled to 0 °C in an ice bath. DDQ (1.2 eq.) is added portion-wise to the stirred solution. The reaction mixture typically turns dark upon addition.

-

Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel and extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield the deprotected alcohol.

| Substrate (Analogous System) | DDQ (eq.) | Solvent | Time (h) | Yield (%) |

| DMB-protected Benzyl alcohol | 1.2 | CH₂Cl₂/H₂O (18:1) | 1 | 95 |

| DMB-protected 1-Hexanol | 1.2 | CH₂Cl₂/H₂O (18:1) | 1.5 | 93 |

| DMB-protected Cholesterol | 1.5 | CH₂Cl₂/H₂O (10:1) | 3 | 88 |

Table 2: Representative yields for the DDQ-mediated deprotection of analogous 3,4-dimethoxybenzyl ethers.[1]

The DEPM group can also be removed under mild acidic conditions, for instance, with trifluoroacetic acid (TFA). The electron-donating ethoxy groups stabilize the benzylic carbocation intermediate, facilitating cleavage.[3][4]

Experimental Protocol: General Procedure for the Deprotection of a DEPM-Protected Alcohol using TFA

This protocol is adapted from procedures for the cleavage of dimethoxybenzyl ethers.[3]

-

Preparation: The DEPM-protected alcohol (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM). A carbocation scavenger, such as triisopropylsilane (2-5 eq.) or anisole (5-10 eq.), is added to the solution.

-

Reaction: The reaction mixture is cooled to 0 °C in an ice bath. Trifluoroacetic acid (TFA) is added dropwise to the desired concentration (typically 10-50% v/v).

-

Monitoring: The reaction is stirred at 0 °C or allowed to warm to room temperature, with progress monitored by TLC.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

| Substrate (Analogous System) | TFA Conc. (v/v) | Scavenger | Time (h) | Yield (%) |

| DMB-protected Phenol | 20% | 1,3-Dimethoxybenzene | 1 | 92 |

| DMB-protected Amine | 50% | Triisopropylsilane | 0.5 | 95 |

| DMB-protected Thiol | 10% | Anisole | 2 | 89 |

Table 3: Representative yields for the TFA-mediated deprotection of analogous 2,4-dimethoxybenzyl protected substrates.[3][4]

Protection of Carboxylic Acids and Phosphates

The (3,5-diethoxyphenyl)methyl group is also a promising candidate for the protection of carboxylic acids and phosphates, forming the corresponding DEPM esters. These esters are expected to be cleavable under similar oxidative and acidic conditions as the ethers. The development of photolabile protecting groups is an active area of research, and the 3,5-dialkoxybenzyl scaffold is a known chromophore that can be engineered for photolytic cleavage.[5][6] Further investigation into the photophysical properties of DEPM-protected species is warranted.

Conclusion

This compound provides access to the (3,5-diethoxyphenyl)methyl (DEPM) protecting group, a versatile tool for the protection of hydroxyl and other functional groups in organic synthesis. The electron-rich nature of the DEPM group allows for its facile removal under mild oxidative or acidic conditions, offering orthogonality to a wide range of other protecting groups. The detailed experimental protocols, based on well-established procedures for analogous systems, provided in this guide serve as a practical starting point for the implementation of this valuable protecting group strategy in the synthesis of complex organic molecules. The potential for photolytic cleavage further expands the utility of this protecting group, making it a subject of interest for future research and development in synthetic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A protecting group for carboxylic acids that can be photolyzed by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Photorelease of phosphates: Mild methods for protecting phosphate derivatives [beilstein-journals.org]

Safety and Handling of (3,5-Diethoxyphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling precautions for (3,5-Diethoxyphenyl)methanol based on general chemical safety principles and data for structurally related compounds. No specific toxicological data for this compound was found in the public domain. A comprehensive risk assessment should be conducted before handling this compound, including experimental determination of its specific safety profile.

Introduction

This compound is an aromatic alcohol with potential applications in organic synthesis and drug discovery. As with any chemical substance, understanding its potential hazards and implementing appropriate safety measures is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides an in-depth overview of the recommended safety and handling precautions, emergency procedures, and waste disposal guidelines for this compound.

Hazard Identification and Classification

The specific hazards of this compound have not been fully characterized. However, based on its chemical structure as an aromatic alcohol, it should be handled with care, assuming potential for skin and eye irritation, and possible toxicity if ingested or inhaled. The safety data for related compounds, such as methanol and other substituted benzyl alcohols, suggests that this compound may be harmful.

Physical and Chemical Properties

A summary of the known physical and chemical properties for this compound is provided in the table below. For comparison, data for related compounds are also included.

| Property | This compound | Benzyl Alcohol | Methanol |

| CAS Number | 198623-56-2[1] | 100-51-6 | 67-56-1 |

| Molecular Formula | C11H16O3[1] | C7H8O | CH4O |

| Molecular Weight | 196.24 g/mol [1] | 108.14 g/mol | 32.04 g/mol |

| Appearance | Not specified | Colorless liquid | Colorless liquid |

| Boiling Point | Not specified | 205 °C | 64.7 °C |

| Flash Point | Not specified | 93 °C | 11 °C |

| Solubility | Soluble in water.[2] | Slightly soluble in water | Miscible with water |

| Storage | Sealed in dry, 2-8°C.[1] | Store in a cool, dry, well-ventilated area away from incompatible substances. | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure to this compound. The following diagram illustrates the decision-making process for selecting PPE.

Caption: PPE Selection Workflow for Handling this compound.

Safe Handling and Storage

Handling

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Use appropriate, chemical-resistant gloves (e.g., nitrile or neoprene) and safety glasses or goggles.[3] A lab coat should be worn at all times.

-

Prevent the formation of aerosols.

-

Ground all equipment when transferring large quantities to prevent static discharge.[2]

-

Do not eat, drink, or smoke in areas where this chemical is handled.[3]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.

-

Follow all local regulations for the storage of chemical reagents.

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If ingested: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A workflow for responding to a chemical spill is outlined below.

References

A Technical Guide to (3,5-Diethoxyphenyl)methanol: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,5-Diethoxyphenyl)methanol, a valuable chemical intermediate for research and development in the pharmaceutical and chemical industries. This document details its commercial availability, outlines potential synthetic and analytical protocols, and explores its prospective applications based on the bioactivity of structurally related compounds.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities. Below is a summary of suppliers and their product specifications.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 007Chemicals | S2007P2650 | 97% | 250 mg, 1 g | 198623-56-2 | C₁₁H₁₆O₃ | 196.24 |

| BLD Pharm | BD141093 | ≥95% | Inquire | 198623-56-2 | C₁₁H₁₆O₃ | 196.24 |

| Appchem | AJ08197 | Inquire | Inquire | 198623-56-2 | C₁₁H₁₆O₃ | 196.24 |

| Sunway Pharm | CB50323 | 97% | 1 g, 5 g, 10 g | 198623-56-2 | C₁₁H₁₆O₃ | 196.24 |

Procurement Workflow:

The following diagram illustrates a typical workflow for procuring this compound for research purposes.

Caption: A flowchart outlining the key steps in the procurement of this compound.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are not extensively documented, the broader class of dialkoxybenzene and substituted benzyl alcohol derivatives has shown significant potential in medicinal chemistry. Structurally related compounds, such as 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), exhibit potent antioxidant and anti-inflammatory properties.[1][2] These compounds can act as radical scavengers and may modulate cellular signaling pathways related to oxidative stress.[1][2]

For instance, DHMBA has been shown to interact with the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[3] Furthermore, derivatives of p-hydroxybenzyl alcohol have been investigated for their neuroprotective effects. Given these precedents, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in areas related to oxidative stress-mediated diseases.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and quality control of this compound, adapted from standard organic chemistry procedures.

Synthesis of this compound

A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzoic acid or aldehyde. An alternative approach involves a Grignard reaction.

Method 1: Reduction of 3,5-Diethoxybenzoic Acid

This protocol describes the reduction of 3,5-diethoxybenzoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials:

-

3,5-Diethoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, suspend 3,5-diethoxybenzoic acid in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH₄ in THF to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting precipitate and wash with THF.

-

Combine the filtrate and washes, and remove the THF under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Quality Control and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Quality Control Workflow:

The following diagram illustrates a general workflow for the quality control of a synthesized chemical compound.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Phenylmethanols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted phenylmethanols. Phenylmethanol, also commonly known as benzyl alcohol, and its derivatives are significant structural motifs in numerous pharmaceuticals and biologically active compounds. A precise and unambiguous naming system is therefore crucial for effective scientific communication and drug development. This document outlines the systematic rules for naming these compounds, supported by illustrative examples, relevant physicochemical data, and a generalized experimental protocol for their synthesis.

Core Principles of IUPAC Nomenclature for Phenylmethanols

The IUPAC system provides a systematic set of rules to name organic compounds. For substituted phenylmethanols, the nomenclature is based on identifying the parent structure and then locating and naming the substituents on the phenyl ring.

1.1. The Parent Hydride: Phenylmethanol

The fundamental structure is phenylmethanol.[1] According to IUPAC, this is the preferred name over the common name, benzyl alcohol. The structure consists of a phenyl group (-C₆H₅) attached to a methanol group (-CH₂OH).

1.2. Numbering the Phenyl Ring

The carbon atom of the phenyl ring attached to the hydroxymethyl (-CH₂OH) group is designated as carbon 1 (C1). The remaining carbons of the ring are then numbered from 2 to 6 to give the substituents the lowest possible locants.

1.3. Priority of Functional Groups

When the molecule contains other functional groups, the priority of these groups determines the suffix of the name. The alcohol group (-OH) has a specific priority in the IUPAC system. If a higher priority group, such as a carboxylic acid (-COOH), is present, the alcohol group is named as a "hydroxy" substituent. However, in the case of substituted phenylmethanols where the hydroxymethyl group is the principal functional group, the "-ol" suffix of methanol is used.

1.4. Naming Substituents

Substituents on the phenyl ring are indicated by prefixes and are listed in alphabetical order. The position of each substituent is denoted by its corresponding number on the ring. Standard IUPAC names for substituents are used (e.g., -Br is bromo, -NO₂ is nitro, -CH₃ is methyl).

Step-by-Step Guide to Naming Substituted Phenylmethanols

The following logical workflow can be applied to systematically name any substituted phenylmethanol:

-

Identify the Parent Structure : Recognize the core structure as phenylmethanol.

-

Identify and Name all Substituents : List all the groups attached to the phenyl ring.

-

Number the Phenyl Ring : Assign C1 to the carbon bearing the -CH₂OH group and number the ring to give the substituents the lowest possible locants.

-

Alphabetize the Substituents : Arrange the names of the substituents in alphabetical order.

-

Assemble the Full IUPAC Name : Combine the components in the following order: (locant)-(substituent name)phenylmethanol. For multiple substituents, they are listed alphabetically with their corresponding locants.

Diagram of IUPAC Naming Workflow for Substituted Phenylmethanols

Caption: A flowchart illustrating the systematic process for determining the IUPAC name of a substituted phenylmethanol.

Examples of IUPAC Nomenclature for Substituted Phenylmethanols:

-

(4-Methylphenyl)methanol : A methyl group is at the C4 position.

-

(2-Bromo-4-methylphenyl)methanol : A bromo group is at C2 and a methyl group is at C4. "Bromo" comes before "methyl" alphabetically.[2]

-

(2,4-Dinitrophenyl)methanol : Two nitro groups are at the C2 and C4 positions. The prefix "di" is used to indicate two identical substituents.

-

(4-Amino-2-nitrophenyl)methanol : An amino group is at C4 and a nitro group is at C2. "Amino" comes before "nitro" alphabetically.

-

(4-Carboxy-2-nitrophenyl)methanol : In this case, the carboxylic acid group has higher priority than the alcohol. Therefore, the compound is named as a benzoic acid derivative: 4-(hydroxymethyl)-3-nitrobenzoic acid .

Physicochemical Data of Substituted Phenylmethanols

The nature and position of substituents on the phenyl ring significantly influence the physicochemical properties of phenylmethanols, such as acidity (pKa), melting point, and boiling point. The following table summarizes these properties for a selection of substituted phenylmethanols.

| IUPAC Name | Substituent(s) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Phenylmethanol | H | -15.2 | 205.3 | 15.40 |

| (4-Methylphenyl)methanol | 4-CH₃ | 61-62 | 217 | - |

| (4-Methoxyphenyl)methanol | 4-OCH₃ | 25-26 | 259 | - |

| (4-Chlorophenyl)methanol | 4-Cl | 70-72 | 235 | - |

| (4-Bromophenyl)methanol | 4-Br | 74-77 | 254 | - |

| (4-Nitrophenyl)methanol | 4-NO₂ | 93-95 | 185 (12 mmHg) | - |

| (3-Nitrophenyl)methanol | 3-NO₂ | 26-32 | 175-180 (3 mmHg) | - |

| (2-Nitrophenyl)methanol | 2-NO₂ | 71-74 | 165 (10 mmHg) | - |

Note: Data is compiled from various sources. Boiling points at reduced pressures are indicated where applicable.

Generalized Experimental Protocol for the Synthesis of Substituted Phenylmethanols

Substituted phenylmethanols can be synthesized through various methods, with the reduction of the corresponding substituted benzaldehydes or benzoic acid derivatives being a common and effective route. Another approach involves the modification of a pre-existing substituted phenylmethanol. Below is a generalized protocol for the synthesis of a halo-substituted phenylmethanol from the corresponding substituted toluene.

4.1. Synthesis of (2-Bromo-4-methylphenyl)methanol

This protocol involves the bromination of p-cresol (4-methylphenol) followed by the reduction of the resulting aldehyde.

Step 1: Bromination of 4-methylphenol to 2-bromo-4-methylphenol [1][3][4][5]

-

Materials : 4-methylphenol (p-cresol), a suitable solvent (e.g., chlorobenzene, dichloromethane), and a brominating agent (e.g., bromine, N-bromosuccinimide).

-

Procedure :

-

Dissolve 1 mole of 4-methylphenol in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel. The reaction is typically carried out at room temperature.

-

Slowly add 1 to 1.1 moles of the brominating agent to the solution with constant stirring. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

The hydrogen halide byproduct (HBr) can be removed by bubbling a stream of dry air through the solution until the pH is between 5 and 7.

-

The solvent is then removed by distillation. The crude 2-bromo-4-methylphenol can be purified by vacuum distillation.

-

Step 2: Conversion of 2-bromo-4-methylphenol to 2-bromo-4-methylbenzaldehyde (Not detailed here, but would typically involve oxidation)

Step 3: Reduction of 2-bromo-4-methylbenzaldehyde to (2-bromo-4-methylphenyl)methanol

-

Materials : 2-bromo-4-methylbenzaldehyde, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., ethanol, methanol).

-

Procedure :

-

Dissolve the 2-bromo-4-methylbenzaldehyde in the chosen alcohol solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add the sodium borohydride in small portions with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude (2-bromo-4-methylphenyl)methanol.

-

The product can be further purified by recrystallization or column chromatography.

-

Diagram of a General Synthesis Workflow

Caption: A generalized workflow for the synthesis of a substituted phenylmethanol from a corresponding toluene derivative.

Conclusion

A thorough understanding and correct application of IUPAC nomenclature for substituted phenylmethanols are indispensable for professionals in chemistry and drug development. This guide provides the foundational rules, a systematic approach to naming, and practical information to aid in the unambiguous identification and synthesis of these important compounds. The provided data and protocols serve as a valuable resource for researchers working with this class of molecules.

References

- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 2. (2-bromo-4-methylphenyl)methanol CAS#: 824-53-3 [m.chemicalbook.com]

- 3. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 4. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]

Methodological & Application

Synthesis of (3,5-Diethoxyphenyl)methanol: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of (3,5-Diethoxyphenyl)methanol, a valuable building block in the development of pharmaceutical agents and other fine chemicals. The synthesis is achieved through the reduction of 3,5-Diethoxybenzaldehyde using sodium borohydride, a mild and efficient reducing agent. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

This compound is an aromatic alcohol that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural motif is of interest in medicinal chemistry for the preparation of compounds with potential therapeutic activities. The protocol herein describes a straightforward and reliable method for the preparation of this alcohol from its corresponding aldehyde, 3,5-Diethoxybenzaldehyde, via a sodium borohydride reduction. This method is characterized by its simplicity, high yield, and the use of readily available and relatively safe reagents, making it suitable for standard organic chemistry laboratories.

Overall Reaction

The synthesis of this compound is accomplished by the reduction of the aldehyde functional group of 3,5-Diethoxybenzaldehyde. Sodium borohydride (NaBH₄) in a protic solvent such as methanol (MeOH) serves as the reducing agent, selectively converting the aldehyde to a primary alcohol.

Reaction Scheme:

Data Presentation

The following table summarizes the key reagents and their quantitative data for the synthesis of this compound.

| Reagent/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Amount (mmol) | Quantity Used |

| 3,5-Diethoxybenzaldehyde | 120355-79-5 | C₁₁H₁₄O₃ | 194.23 | 10.0 | 1.94 g |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | 15.0 | 0.57 g |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | - | 20 mL |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | - | 30 mL |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | - | As needed |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | - | ~60 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | - | As needed |

| This compound | 198623-56-2 | C₁₁H₁₆O₃ | 196.24 | - | ~1.9 g (Theo.) |

Experimental Protocol

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 g (10.0 mmol) of 3,5-Diethoxybenzaldehyde in 20 mL of methanol.

-

Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Place the flask in an ice-water bath to cool the solution to 0-5 °C.

2. Reduction:

-

While maintaining the temperature at 0-5 °C, slowly add 0.57 g (15.0 mmol) of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

-

After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate = 7:3).

3. Work-up:

-

Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases and the pH of the solution is approximately neutral (pH ~7).

-

Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

-

To the resulting aqueous residue, add 30 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

4. Isolation and Purification:

-

Filter off the drying agent (anhydrous sodium sulfate).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil or solid.

-

If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

5. Characterization:

-

The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application Note: High-Purity Isolation of (3,5-Diethoxyphenyl)methanol using Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction (3,5-Diethoxyphenyl)methanol is a benzyl alcohol derivative that serves as a building block in the synthesis of various organic molecules.[1][2] Following its synthesis, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a highly effective and widely used technique for the purification of moderately polar organic compounds like aryl alcohols.[3][4] This method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption and polarity.[5][6] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation Column chromatography separates molecules based on their polarity.[3] The stationary phase, silica gel, is highly polar.[5] As the mobile phase flows through the column, compounds in the mixture engage in a continuous process of adsorption to the stationary phase and dissolution into the mobile phase.[5]

-

Non-polar compounds: Have a weak affinity for the polar silica gel and spend more time in the mobile phase, thus eluting from the column first.

-

Polar compounds: Adsorb more strongly to the silica gel.[6] A more polar eluent is required to displace them and move them down the column.

This compound, containing a polar hydroxyl group, will adhere to the silica gel more strongly than non-polar impurities but less strongly than highly polar byproducts. The elution order generally follows: non-polar impurities < This compound < highly polar impurities.[5] The optimal mobile phase composition is determined beforehand using Thin-Layer Chromatography (TLC) to ensure efficient separation.[3][7]

Experimental Protocol

This protocol details the purification of this compound from a crude reaction mixture. The key steps involve selecting an appropriate solvent system via TLC, packing the column, running the separation, and isolating the final product.

Materials and Equipment

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

n-Hexane (or Heptane), HPLC grade

-

Ethyl Acetate, HPLC grade

-

Dichloromethane (optional, for sample loading)

-

Glass chromatography column with stopcock

-

Separatory funnel or solvent reservoir

-

Air or nitrogen supply with flow controller (for flash chromatography)

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Fraction collection tubes or flasks

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Thin-Layer Chromatography (TLC) for Eluent Optimization

Before packing the column, it is critical to identify a solvent system that provides good separation.

-

Prepare Samples: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). Prepare a dilute solution of a pure standard, if available.

-

Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standard (if used) onto the baseline of a TLC plate.

-

Develop the Plate: Test various ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10:90, 20:80, 30:70 v/v). Place the plate in a TLC chamber containing the chosen solvent system.[8]

-

Analyze: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

-

Select Optimal System: The ideal solvent system should place the target compound, this compound, at a Retention Factor (Rf) of approximately 0.25-0.35, with clear separation from major impurities.[3][5]

Step 2: Column Preparation (Wet Packing)

-

Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material. A silica gel-to-crude product weight ratio of 30:1 to 50:1 is recommended for good separation.[5]

-

Prepare Slurry: In a beaker, mix the calculated amount of silica gel with the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes) to form a consistent slurry.[7]

-

Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.[5] Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[9]

-

Equilibrate: Add more eluent and use positive pressure to push several column volumes through the packed silica until the bed is stable and equilibrated. Do not let the top of the silica bed run dry.[6]

Step 3: Sample Preparation and Loading (Dry Loading)

Dry loading is often superior to liquid loading as it can improve the resolution of the separation.

-

Dissolve Crude Product: Dissolve the crude this compound in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.

-

Adsorb onto Silica: Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.

-

Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

-

Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column bed. Gently place a thin layer of sand or glass wool over the sample to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase to the column. Apply gentle air or nitrogen pressure to achieve a steady flow rate (for flash chromatography, this is typically a drop rate of several drops per second).[7]

-

Gradient Elution (Optional but Recommended): Start with the low-polarity solvent system determined by TLC (e.g., 10% EtOAc in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% EtOAc) to elute the more polar this compound.[10]

-

Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.[6]

Step 5: Fraction Analysis and Product Isolation

-

Monitor Fractions by TLC: Spot every few fractions onto a TLC plate. Develop the plate using the same solvent system as the column elution (or a slightly more polar one to speed up the process).[7]

-

Identify Pure Fractions: Visualize the TLC plate under a UV lamp. Identify and group the fractions that contain only the pure desired product.

-

Combine and Evaporate: Combine the pure fractions into a round-bottomed flask. Remove the solvent using a rotary evaporator to yield the purified this compound.[7]

-

Final Drying: Place the product under a high vacuum to remove any residual solvent. Determine the final weight and calculate the percent recovery. Confirm purity using analytical methods like NMR or HPLC.

Data Presentation

The following table summarizes the quantitative parameters for a representative purification of 1.0 g of crude this compound.

| Parameter | Value | Notes |

| Starting Material | ||

| Crude Product Mass | 1.0 g | Assumed starting quantity. |

| Stationary Phase | ||

| Adsorbent | Silica Gel (230-400 mesh) | Standard for purifying polar compounds. |

| Mass of Silica Gel | 40 g | A 40:1 ratio of silica to crude material is used.[5] |

| Column Diameter | 3 cm | Approximate size for this scale. |

| Packed Bed Height | ~15 cm | Varies based on packing density. |

| Mobile Phase (Eluent) | ||

| Initial Eluent | 10% EtOAc in Hexanes | Used for column equilibration and initial elution. |

| Final Eluent | 30% EtOAc in Hexanes | Polarity is increased to elute the product. |

| Total Solvent Volume | ~600 - 800 mL | Varies based on separation efficiency. |

| Results | ||

| Typical Recovery | 75-90% | Dependent on the purity of the crude material. |

| Final Purity | >98% | As determined by NMR or HPLC analysis. |

Visual Workflow

The following diagram illustrates the logical steps of the purification protocol.

Caption: Workflow for the purification of this compound.

References

- 1. This compound - CAS:198623-56-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. columbia.edu [columbia.edu]

- 4. column-chromatography.com [column-chromatography.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgsyn.org [orgsyn.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Stilbenoids Using (3,5-Diethoxyphenyl)methanol as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,5-Diethoxyphenyl)methanol is a versatile and readily accessible precursor for the synthesis of a variety of bioactive molecules, particularly stilbenoids and their analogues. The 3,5-diethoxy substitution pattern is a key feature in many compounds exhibiting significant pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for a multi-step synthesis of a representative stilbenoid, (E)-3,5-diethoxy-4'-methoxystilbene, starting from this compound. The outlined synthetic strategy involves the oxidation of the precursor to the corresponding aldehyde, followed by a Wittig reaction to construct the stilbene backbone.

Synthetic Strategy Overview

The multi-step synthesis involves two key transformations:

-

Oxidation: The benzylic alcohol, this compound, is oxidized to the corresponding aldehyde, 3,5-diethoxybenzaldehyde. This aldehyde is a crucial intermediate for the subsequent olefination step.

-

Wittig Reaction: The synthesized 3,5-diethoxybenzaldehyde is then reacted with a phosphonium ylide, generated in situ from 4-methoxybenzyltriphenylphosphonium chloride, to yield the target stilbene, (E)-3,5-diethoxy-4'-methoxystilbene. The Wittig reaction is a robust and widely used method for the stereoselective synthesis of alkenes.

Experimental Protocols

Step 1: Oxidation of this compound to 3,5-Diethoxybenzaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celite®

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Short path distillation apparatus (optional, for purification)

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 mL per mmol of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion of the reaction (disappearance of the starting material spot on TLC), dilute the reaction mixture with diethyl ether.

-

Pass the mixture through a short column of silica gel topped with a layer of Celite® to filter out the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 3,5-diethoxybenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by short path distillation under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Column Chromatography / Distillation |

Step 2: Wittig Reaction for the Synthesis of (E)-3,5-Diethoxy-4'-methoxystilbene

This protocol details the synthesis of the target stilbene via the Wittig reaction between 3,5-diethoxybenzaldehyde and the ylide generated from 4-methoxybenzyltriphenylphosphonium chloride.

Materials:

-

3,5-Diethoxybenzaldehyde (from Step 1)

-

4-Methoxybenzyltriphenylphosphonium chloride

-

Sodium methoxide (NaOMe) or other strong base (e.g., n-butyllithium)

-

Anhydrous methanol or tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend 4-methoxybenzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as sodium methoxide (1.1 equivalents) or n-butyllithium, dropwise to the suspension. The formation of the deep orange or red color of the ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Dissolve 3,5-diethoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-